Bicyclo[4.1.0]heptan-2-ol is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 154.25 g/mol. It is characterized by a unique fused ring structure that includes a cyclohexane and a cyclopropane moiety. This compound is also known by other names, including 3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol and 3-Caranol . Bicyclo[4.1.0]heptan-2-ol is classified as a secondary alcohol due to the presence of a hydroxyl group attached to a carbon atom that is also bonded to two other carbon atoms.
Bicyclo[4.1.0]heptan-2-ol can be synthesized through various methods:
The choice of synthetic route often depends on factors such as yield, purity, and cost-effectiveness, with optimization being key for industrial applications.
Bicyclo[4.1.0]heptan-2-ol features a complex three-dimensional structure that can be represented by its canonical SMILES notation: C1CC2CC(C(=O)C1)C2
. The InChI Key for this compound is RPPLFPVIBFQGJC-UHFFFAOYSA-N
, which provides a unique identifier for its molecular structure in databases.
The compound's structural data includes:
InChI=1S/C10H18O/c1-9(11)8(6-7(9)5)10(12)3/h8,10,12H,5-6H2,1-4H3
This data highlights the compound's stereochemistry and functional groups.
Bicyclo[4.1.0]heptan-2-ol participates in several types of chemical reactions:
Common reagents for these reactions include:
These reactions showcase the versatility of bicyclo[4.1.0]heptan-2-ol in organic synthesis.
The mechanism of action for bicyclo[4.1.0]heptan-2-ol primarily revolves around its interactions with biological molecules, particularly enzymes and receptors within metabolic pathways. Its unique structural characteristics allow it to act as a substrate or inhibitor in various biochemical processes, influencing enzymatic activity and potentially modulating biological responses.
Bicyclo[4.1.0]heptan-2-ol is typically encountered as a colorless liquid or oil with a specific boiling point and melting point that can vary based on purity and specific structural derivatives.
Key chemical properties include:
Relevant analytical data from nuclear magnetic resonance spectroscopy indicates the presence of distinct chemical environments within the molecule, providing insights into its structural characteristics.
Bicyclo[4.1.0]heptan-2-ol has several applications across various scientific fields:
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2